![molecular formula C14H8F6N2O4S B4286532 N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4286532.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide, commonly known as BTF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. BTF is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of BTF is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. For example, BTF has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
BTF has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, BTF has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, BTF has been shown to have anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BTF in lab experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, BTF has been extensively studied and is well-characterized, which makes it a useful tool for researchers. However, one limitation of using BTF is its high cost, which may limit its use in some experiments.
Future Directions
There are many potential future directions for research on BTF. One area of interest is the development of BTF-based drugs for the treatment of cancer and other diseases. Additionally, there is potential for the development of new synthetic methods for BTF that may be more cost-effective than current methods. Finally, further research is needed to fully understand the mechanism of action of BTF and its potential applications in various areas of medicine and biology.
Scientific Research Applications
BTF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase and histone deacetylase. Additionally, BTF has been shown to have anticancer activity in various cancer cell lines, including breast cancer and lung cancer.
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O4S/c15-13(16,17)8-4-9(14(18,19)20)6-10(5-8)21-27(25,26)12-3-1-2-11(7-12)22(23)24/h1-7,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUSOJFJSJRWBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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